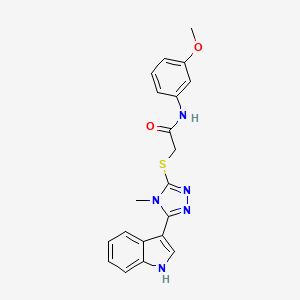
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the indole, triazole, and acetamide groups. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related molecules, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves the formation of amide bonds and the introduction of various functional groups. In the context of the provided papers, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which suggests that similar strategies could be employed for the synthesis of the compound , albeit with different reagents to introduce the triazole and thioether functionalities .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite diverse, as evidenced by the crystal structure analysis presented in the second paper. The 2-acetylaminoacetamide moiety can adopt different conformations, and the presence of various substituents can influence the overall shape and intermolecular interactions of the molecule. For the compound , the indole and triazole rings are likely to contribute to the rigidity of the structure, while the methoxyphenyl group may add to the molecule's ability to engage in non-standard hydrogen bonding .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary significantly depending on the substituents present. The first paper indicates that silaheterocyclic compounds derived from N-(2-hydroxyphenyl)acetamide are susceptible to hydrolysis, forming silanols. This suggests that the compound may also undergo hydrolysis under certain conditions, potentially leading to the cleavage of the thioether bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds and packing interactions, as described in the second paper, can affect the solubility, melting point, and other physicochemical properties. The compound , with its multiple hydrogen bond donors and acceptors, is likely to exhibit significant solubility in polar solvents and may form crystalline structures that are stabilized by intermolecular hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Metabolism and Structural Analysis
Research has been conducted to understand the metabolism of similar compounds, which can be crucial for the development of new pharmaceuticals. For example, a study on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a related compound, used mass spectrometry to determine the structure of the main metabolite, providing insights into the metabolic pathways and potential pharmacokinetic properties (Varynskyi & Kaplaushenko, 2020).
Antimicrobial Applications
Compounds containing triazole moieties have been studied for their antimicrobial properties. For instance, novel triazole derivatives were synthesized and investigated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Altıntop et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of triazole derivatives, including their salts, have been explored. These studies contribute to the understanding of their reactivity, stability, and potential applications in various fields, including medicinal chemistry (Safonov et al., 2017).
Antioxidant and Antimicrobial Agents
Benzodiazepines bearing indole and other heterocyclic moieties have been designed and synthesized, exhibiting potent antimicrobial and antioxidant activities. Such compounds could serve as leads for the development of new therapeutic agents (Naraboli & Biradar, 2017).
Eigenschaften
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-25-19(16-11-21-17-9-4-3-8-15(16)17)23-24-20(25)28-12-18(26)22-13-6-5-7-14(10-13)27-2/h3-11,21H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLAGUZZMGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)
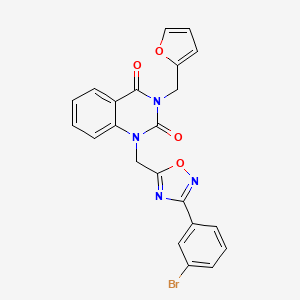
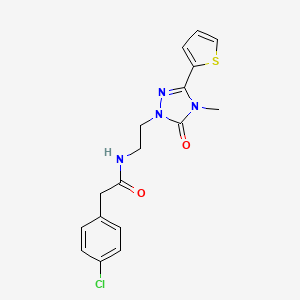
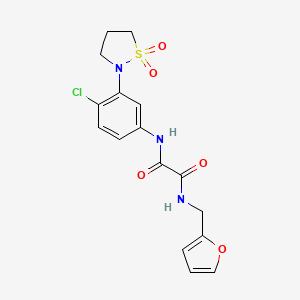
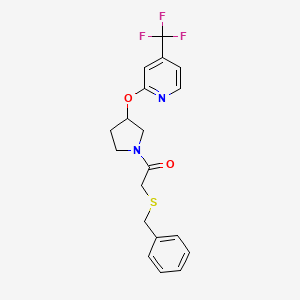
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

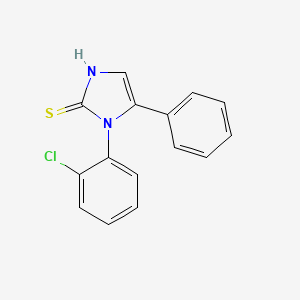
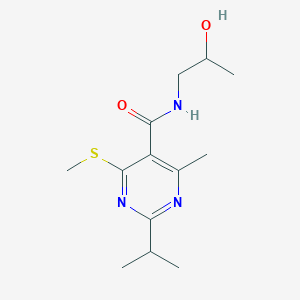
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)
